molecular formula C18H14ClNO4 B5885953 2-(2-chlorophenyl)-4-(3,5-dimethoxybenzylidene)-1,3-oxazol-5(4H)-one

2-(2-chlorophenyl)-4-(3,5-dimethoxybenzylidene)-1,3-oxazol-5(4H)-one

Cat. No. B5885953
M. Wt: 343.8 g/mol
InChI Key: KFWHQRAGEOGVGM-SXGWCWSVSA-N
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Description

2-(2-chlorophenyl)-4-(3,5-dimethoxybenzylidene)-1,3-oxazol-5(4H)-one is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as CDMB-2-OXO or CDMBO, and it belongs to the oxazole family of compounds.

Scientific Research Applications

CDMB-2-OXO has been the subject of scientific research due to its potential applications in various fields. It has been studied for its anti-tumor, anti-inflammatory, and anti-oxidant properties. It has also been studied for its potential use as a fluorescent probe for detecting metal ions in biological systems. Additionally, CDMB-2-OXO has been studied for its potential use as a photosensitizer in photodynamic therapy for cancer treatment.

Mechanism of Action

The mechanism of action of CDMB-2-OXO is not fully understood, but it is believed to be related to its ability to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the activity of certain enzymes involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
CDMB-2-OXO has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to reduce inflammation and oxidative stress in animal models. Additionally, CDMB-2-OXO has been shown to have a low toxicity profile, making it a promising candidate for further research.

Advantages and Limitations for Lab Experiments

CDMB-2-OXO has several advantages for lab experiments. It is relatively easy to synthesize, and it has a high purity and high yield. It is also stable under normal laboratory conditions. However, one limitation of CDMB-2-OXO is its limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on CDMB-2-OXO. One potential direction is to further investigate its anti-tumor properties and its potential use in cancer treatment. Another potential direction is to study its potential use as a fluorescent probe for detecting metal ions in biological systems. Additionally, further research is needed to fully understand the mechanism of action of CDMB-2-OXO and its potential applications in other fields, such as anti-inflammatory and anti-oxidant therapies.

Synthesis Methods

The synthesis of CDMB-2-OXO involves the reaction between 2-chlorobenzaldehyde and 3,5-dimethoxybenzylamine in the presence of acetic acid and ethanol. The resulting product is then treated with oxalyl chloride and triethylamine to yield the final product, CDMB-2-OXO. This synthesis method has been optimized to yield high purity and high yield of the compound.

properties

IUPAC Name

(4Z)-2-(2-chlorophenyl)-4-[(3,5-dimethoxyphenyl)methylidene]-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO4/c1-22-12-7-11(8-13(10-12)23-2)9-16-18(21)24-17(20-16)14-5-3-4-6-15(14)19/h3-10H,1-2H3/b16-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFWHQRAGEOGVGM-SXGWCWSVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1)/C=C\2/C(=O)OC(=N2)C3=CC=CC=C3Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-chlorophenyl)-4-(3,5-dimethoxybenzylidene)-1,3-oxazol-5(4H)-one

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